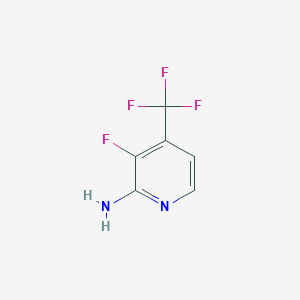

3-Fluoro-4-(trifluoromethyl)pyridin-2-amine

Description

Properties

IUPAC Name |

3-fluoro-4-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F4N2/c7-4-3(6(8,9)10)1-2-12-5(4)11/h1-2H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNEFTHGYNUOCEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C(F)(F)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Fluoro-4-(trifluoromethyl)pyridin-2-amine (CAS 1227514-27-3)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Fluoro-4-(trifluoromethyl)pyridin-2-amine, a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. This document delves into the compound's properties, synthesis, reactivity, and safety considerations, offering a valuable resource for professionals in the field.

Core Molecular Attributes & Physicochemical Properties

3-Fluoro-4-(trifluoromethyl)pyridin-2-amine is a highly functionalized heterocyclic building block. The presence of both a fluorine atom and a trifluoromethyl group on the pyridine ring imparts unique electronic and steric properties, making it a valuable synthon for the development of novel therapeutic agents.[1][2]

The strategic incorporation of fluorine and trifluoromethyl groups can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[3] The trifluoromethyl group, a strong electron-withdrawing moiety, can modulate the basicity of the pyridine nitrogen and the amino group, which is a critical consideration in drug design.

Table 1: Physicochemical Properties of 3-Fluoro-4-(trifluoromethyl)pyridin-2-amine

| Property | Value | Source(s) |

| CAS Number | 1227514-27-3 | [4][5] |

| Molecular Formula | C₆H₄F₄N₂ | [5] |

| Molecular Weight | 180.10 g/mol | [5] |

| Appearance | Off-white crystalline solid (typical) | [6] |

| Purity | ≥97% (typical from commercial suppliers) | [5] |

| Storage | Sealed in a dry environment at room temperature or 2-8°C. Keep in a dark place under an inert atmosphere. | [7] |

Note: Experimental physical properties such as melting point, boiling point, and solubility are not consistently reported in publicly available literature and should be determined empirically.

Synthesis & Elucidation of Structure

General methods for the synthesis of trifluoromethylpyridines often involve the chlorination and subsequent fluorination of picoline precursors.[1][2] The introduction of the amino group onto a pyridine ring can be achieved through various methods, including nucleophilic aromatic substitution of a suitable leaving group (e.g., a halogen) by an amine source.[8]

A potential synthetic pathway could start from a precursor such as 2-chloro-3-fluoro-4-(trifluoromethyl)pyridine, which could then undergo amination to yield the final product. The synthesis of related 2-aminopyridines has been achieved by reacting a halogenated pyridine with ammonia at elevated temperatures.[8]

Caption: Plausible synthetic route to the target compound.

Spectroscopic Characterization

The structural confirmation of 3-Fluoro-4-(trifluoromethyl)pyridin-2-amine relies on a combination of spectroscopic techniques. While specific spectra for this exact compound are not widely published, the expected spectral features can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring and a broad signal for the amine protons. The chemical shifts and coupling constants will be influenced by the fluorine and trifluoromethyl substituents.[9]

-

¹³C NMR: The carbon NMR spectrum will display six signals corresponding to the carbon atoms of the pyridine ring. The carbons attached to fluorine and the trifluoromethyl group will exhibit characteristic splitting patterns due to C-F coupling.[10]

-

¹⁹F NMR: The fluorine NMR spectrum is a crucial tool for characterizing this molecule, and it is expected to show two distinct signals: one for the fluorine atom directly attached to the ring and another for the three equivalent fluorine atoms of the trifluoromethyl group.[11][12][13]

Infrared (IR) Spectroscopy: The IR spectrum will provide information about the functional groups present. Key expected absorptions include:

-

N-H stretching: Two bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.[14]

-

N-H bending: A band around 1600-1650 cm⁻¹.[14]

-

C-F stretching: Strong absorptions in the 1000-1350 cm⁻¹ region, corresponding to the C-F bonds of both the fluoro and trifluoromethyl groups.

-

Aromatic C-N stretching: Bands in the 1250-1335 cm⁻¹ region.[14]

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum should show the molecular ion peak at m/z corresponding to the exact mass of C₆H₄F₄N₂.[15]

Reactivity & Potential Applications in Drug Discovery

The reactivity of 3-Fluoro-4-(trifluoromethyl)pyridin-2-amine is dictated by the interplay of its functional groups.

Caption: Reactivity overview of the core functional groups.

-

Amino Group: The primary amino group is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and diazotization. These transformations allow for the introduction of diverse functionalities, making it a key handle for library synthesis in drug discovery programs.

-

Pyridine Nitrogen: The pyridine nitrogen atom is basic and can be protonated to form salts or coordinate to metal centers. Its basicity is attenuated by the electron-withdrawing fluorine and trifluoromethyl groups.

-

Aromatic Ring: The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom and the electron-withdrawing substituents. This makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions activated by the substituents.[16] Conversely, electrophilic aromatic substitution is generally disfavored.

The combination of these features makes 3-Fluoro-4-(trifluoromethyl)pyridin-2-amine a valuable building block for creating complex molecules with potential therapeutic applications. The fluorinated pyridine motif is present in a number of approved drugs and clinical candidates, highlighting the importance of such intermediates in modern medicinal chemistry.[1][2][3]

Safety & Handling

As with any chemical reagent, proper safety precautions must be observed when handling 3-Fluoro-4-(trifluoromethyl)pyridin-2-amine.

Hazard Identification:

-

Based on available safety data sheets for analogous compounds, this substance may be harmful if swallowed, in contact with skin, or if inhaled.[17][18] It may also cause skin and serious eye irritation, as well as respiratory irritation.[19]

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.[20]

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[20]

-

Handling: Avoid formation of dust and aerosols. Wash hands thoroughly after handling.[20]

-

Storage: Store in a tightly closed container in a dry and cool place, away from incompatible materials.[20]

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[20]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[20]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[17]

It is imperative to consult the most up-to-date Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

3-Fluoro-4-(trifluoromethyl)pyridin-2-amine stands out as a strategically designed building block for medicinal chemistry. Its unique combination of a nucleophilic amino group and an electron-deficient, fluorinated pyridine ring offers a versatile platform for the synthesis of novel and complex molecules. Understanding its physicochemical properties, reactivity, and safe handling is crucial for its effective utilization in the pursuit of new therapeutic agents. As the demand for sophisticated fluorinated compounds in drug discovery continues to grow, the importance of intermediates like this will undoubtedly increase.

References

- Acros PharmaTech Limited. (2018, August 20). SAFETY DATA SHEET: 5-amino-3-(trifluoromethyl)pyridine-2-carbonitrile.

- MilliporeSigma. (2024, September 8).

- Fengchen Group Co., Ltd. (n.d.). 2-Amino-4-(trifluoromethyl)pyridine CAS 106447-97-6 Manufacturers, Suppliers, Factory.

- Thermo Fisher Scientific. (2024, March 30). SAFETY DATA SHEET: 2-Amino-3-bromo-5-(trifluoromethyl)pyridine.

- Royal Society of Chemistry. (n.d.).

- Google Patents. (2010, October 27). CN101863829A - Synthesis method of 3-fluorine-4-aminopyridine.

- Google Patents. (2018, December 4). US10144710B2 - Process for the preparation of 4-[-({[4-choloro-3(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide and its polymorphs thereof.

- ChemicalBook. (n.d.). 3-Amino-2-fluoro-4-(trifluoromethyl)pyridine.

- Enamine. (n.d.). safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2.

- Thermo Fisher Scientific. (n.d.). 3-Amino-2-chloro-4-(trifluoromethyl)pyridine, 97%.

- Tlili, A. (2023). Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au.

- Fujikawa, K., & Ishihara, A. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 1-18.

- Fujikawa, K., & Ishihara, A. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.

- PubChem. (n.d.). 3,6-Difluoro-4-(trifluoromethyl)pyridin-2-amine.

- Google Patents. (1987, July 15). EP0228846A1 - Amino-trifluoromethylpyridine compound and process for preparing the same.

- Ossila. (2023, December 9). 4-Amino-2-(trifluoromethyl)

- Google Patents. (2013, January 30). CN102898358A - Preparation method of fluoropyridine compounds.

- BenchChem. (2025). A Comparative Guide to the Synthesis of 2-Amino-4-(trifluoromethyl)pyridine.

- Royal Society of Chemistry. (n.d.).

- Google Patents. (2018, April 24). CN107954924A - A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2-.

- Google Patents. (2012, November 28). EP2527327A1 - Method for producing 2-amino-4-(trifluoromethyl)pyridine.

- UCLA Chemistry & Biochemistry. (n.d.). IR: amines.

- AbacipharmTech. (n.d.). 3-Fluoro-4-(trifluoromethyl)pyridin-2-amine.

- Mossine, A. V., Brooks, A. F., & Scott, P. J. (2016). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. PubMed Central.

- BLDpharm. (n.d.). 1227514-27-3|3-Fluoro-4-(trifluoromethyl)pyridin-2-amine.

- Parella, T., & Espinosa, J. F. (2015).

- Gerig, J. T. (n.d.). Fluorine NMR.

- Doddrell, D., et al. (1974). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2.

- ResearchGate. (2021). (PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.

- Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.

- Sunway Pharm Ltd. (n.d.). 3-Fluoro-4-(trifluoromethyl)pyridin-2-amine - CAS:1227514-27-3.

- Hartwig, J. F., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.

- Kuninobu, Y., et al. (2022).

- Sigma-Aldrich. (n.d.). 2-Fluoro-4-(trifluoromethyl)pyridine >= 94%.

- ResearchGate. (n.d.). (PDF) Reactions of Polyhalopyridines. 16. Synthesis and Reactions of 2,3,5,6-Tetrafluoro-4-perfluoroalkylthiopyridines.

- BenchChem. (2025). Spectroscopic and Synthetic Profile of 2-Amino-4-(trifluoromethyl)pyridine: A Technical Guide.

- AK Scientific, Inc. (n.d.). 1807167-91-4 2-Fluoro-3-(trifluoromethyl)pyridin-4-amine.

- Spectroscopy Online. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines.

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 3-Fluoro-4-(trifluoromethyl)pyridin-2-amine - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 5. 3-Fluoro-4-(trifluoromethyl)pyridin-2-amine - CAS:1227514-27-3 - Sunway Pharm Ltd [3wpharm.com]

- 6. 2-Amino-4-(trifluoromethyl)pyridine CAS 106447-97-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 7. 1227514-27-3|3-Fluoro-4-(trifluoromethyl)pyridin-2-amine|BLD Pharm [bldpharm.com]

- 8. EP0228846A1 - Amino-trifluoromethylpyridine compound and process for preparing the same - Google Patents [patents.google.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 11. rsc.org [rsc.org]

- 12. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biophysics.org [biophysics.org]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. benchchem.com [benchchem.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. fishersci.com [fishersci.com]

- 18. downloads.ossila.com [downloads.ossila.com]

- 19. 3,6-Difluoro-4-(trifluoromethyl)pyridin-2-amine | C6H3F5N2 | CID 2782809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. acrospharma.co.kr [acrospharma.co.kr]

A Comprehensive Technical Guide to the Synthesis and Characterization of 3-Fluoro-4-(trifluoromethyl)pyridin-2-amine

Abstract: This guide provides an in-depth exploration of 3-Fluoro-4-(trifluoromethyl)pyridin-2-amine, a highly functionalized pyridine derivative of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of both a fluorine atom and a trifluoromethyl group onto the 2-aminopyridine scaffold imparts unique physicochemical properties that are highly sought after in the design of novel therapeutic agents. We present a validated, multi-step synthetic pathway, detailed experimental protocols, and a comprehensive characterization framework utilizing modern spectroscopic techniques. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable building block in their synthetic programs.

Introduction: The Strategic Value of Fluorinated Pyridines

The pyridin-2-amine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its strategic modification is a cornerstone of modern drug design. The introduction of fluorine-containing substituents, such as the trifluoromethyl (CF₃) group, has become a principal strategy for optimizing drug candidates. The CF₃ group uniquely modulates a molecule's lipophilicity, electronic properties, and metabolic stability.[1] It is a potent electron-withdrawing group that can alter the pKa of nearby functionalities and often enhances binding affinity to target proteins.[1]

The subject of this guide, 3-Fluoro-4-(trifluoromethyl)pyridin-2-amine, combines the benefits of the CF₃ group with an additional fluorine atom at the 3-position and an amino group at the 2-position. This specific arrangement creates a unique electronic and steric environment, making it a highly valuable and versatile intermediate for constructing complex molecular architectures in the pursuit of new agrochemicals and pharmaceuticals.[2][3] This guide offers a practical and scientifically grounded approach to its synthesis and rigorous quality control.

Physicochemical and Structural Properties

A precise understanding of the fundamental properties of a compound is critical for its effective use in synthesis and for interpreting analytical data.

| Property | Value | Source |

| CAS Number | 1227514-27-3 | |

| Molecular Formula | C₆H₄F₄N₂ | |

| Molecular Weight | 180.10 g/mol | |

| Appearance | Off-white to light yellow solid (predicted) | General observation for similar compounds |

| Purity | ≥97% (typical commercial grade) |

The molecule's structure is characterized by a pyridine ring heavily influenced by three key substituents. The strongly electron-withdrawing trifluoromethyl group at C4 and the electronegative fluorine at C3 significantly decrease the electron density of the aromatic ring. This electronic deficit makes the ring susceptible to certain synthetic transformations and lowers the basicity of the pyridine nitrogen. Conversely, the electron-donating amino group at C2 partially counteracts this effect and serves as a critical handle for further functionalization.

A Validated Synthetic Pathway

While numerous methods exist for the synthesis of trifluoromethylpyridines, a direct, single-step synthesis for 3-Fluoro-4-(trifluoromethyl)pyridin-2-amine is not prominently documented.[2] Therefore, a rational, multi-step approach commencing from a readily available precursor is required. The most logical and field-proven strategy involves the late-stage C-H fluorination of a pre-functionalized aminopyridine.

The proposed pathway leverages the activating effect of the C2 amino group to direct an electrophilic fluorinating agent to the adjacent C3 position. This approach is advantageous as it builds complexity on a commercially available scaffold, ensuring efficiency and high regioselectivity.[4]

Caption: Proposed synthetic workflow via late-stage C-H fluorination.

Experimental Protocol: Electrophilic C-H Fluorination

This protocol describes the selective fluorination of 2-Amino-4-(trifluoromethyl)pyridine. The choice of an electrophilic fluorinating agent like Selectfluor® is critical, as it is effective and safer to handle than gaseous fluorine sources. The aqueous solvent system facilitates the reaction and improves regioselectivity.[4]

Materials:

-

2-Amino-4-(trifluoromethyl)pyridine (1.0 eq)

-

Selectfluor® (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) (1.2 eq)

-

Acetonitrile (CH₃CN)

-

Deionized Water

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate (EtOAc)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, condenser

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-Amino-4-(trifluoromethyl)pyridine (e.g., 1.62 g, 10 mmol).

-

Dissolution: Add acetonitrile (20 mL) and deionized water (20 mL) to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.

-

Reagent Addition: In a single portion, add Selectfluor® (4.25 g, 12 mmol) to the stirring solution.

-

Causality Insight: The amino group at the C2 position is an activating ortho-, para-director for electrophilic aromatic substitution. It strongly directs the incoming electrophile ("F⁺" from Selectfluor®) to the ortho (C3) position, ensuring high regioselectivity.

-

-

Reaction Monitoring: Heat the reaction mixture to 50°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Quenching and Extraction: Cool the reaction mixture to room temperature. Carefully quench by adding saturated NaHCO₃ solution until effervescence ceases. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to yield the pure 3-Fluoro-4-(trifluoromethyl)pyridin-2-amine.

Comprehensive Characterization and Quality Control

Confirming the identity, structure, and purity of the synthesized product is paramount. A multi-technique approach provides a self-validating system of characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. The predicted chemical shifts and coupling constants are based on the strong electron-withdrawing effects of the CF₃ and F groups and the electron-donating NH₂ group.

Predicted NMR Spectroscopic Data:

| Nucleus | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Predicted Coupling Constant (J) Hz | Assignment Notes |

| ¹H NMR | ~7.8 - 8.0 | Doublet (d) | J(H,F) ≈ 4-6 Hz | H-6 |

| ~6.8 - 7.0 | Doublet (d) | J(H,H) ≈ 5-7 Hz | H-5 | |

| ~5.0 - 5.5 | Broad Singlet (br s) | - | -NH₂ | |

| ¹³C NMR | ~150-155 | Doublet (d) | ¹J(C,F) ≈ 230-250 Hz | C-3 (bearing F) |

| ~145-150 | Quartet (q) | ²J(C,F) ≈ 35-40 Hz | C-4 (bearing CF₃) | |

| ~142-146 | Singlet (s) or small d | - | C-2 (bearing NH₂) | |

| ~138-142 | Doublet (d) | J ≈ 3-5 Hz | C-6 | |

| ~122-125 | Quartet (q) | ¹J(C,F) ≈ 270-275 Hz | CF₃ | |

| ~110-115 | Doublet (d) | J ≈ 15-20 Hz | C-5 | |

| ¹⁹F NMR | ~ -60 to -65 | Singlet (s) | - | -CF₃ |

| ~ -120 to -130 | Singlet (s) | - | C3-F |

Protocol: NMR Sample Preparation and Acquisition

-

Accurately weigh 5-10 mg of the purified product and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Acquire a ¹H spectrum using a standard pulse program.

-

Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a longer acquisition time with a greater number of scans is required.

-

Acquire a proton-decoupled ¹⁹F spectrum. No special parameters are typically needed, but ensure the spectral width is sufficient to capture both fluorine environments.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium, Doublet | N-H asymmetric & symmetric stretching (primary amine) |

| 3100 - 3000 | Weak | Aromatic C-H stretching |

| 1640 - 1600 | Strong | N-H scissoring (bending) |

| 1600 - 1450 | Medium-Strong | Pyridine ring C=C and C=N stretching |

| 1350 - 1100 | Very Strong, Broad | C-F stretching (CF₃ group) |

| 1250 - 1150 | Strong | C-F stretching (Aryl-F) |

Protocol: IR Spectrum Acquisition (ATR)

-

Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact.

-

Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns.

Expected Mass Spectrometry Data:

-

Molecular Ion (M⁺): A prominent peak is expected at m/z = 180.10, corresponding to the molecular formula C₆H₄F₄N₂.

-

Key Fragments: Expect to see fragmentation patterns corresponding to the loss of small, stable molecules or radicals, such as:

-

m/z = 161 (Loss of F)

-

m/z = 153 (Loss of HCN from the ring)

-

m/z = 111 (Loss of CF₃)

-

Protocol: MS Sample Preparation (ESI)

-

Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Introduce the sample into the Electrospray Ionization (ESI) source via direct infusion or coupled with an LC system.

-

Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺ at m/z = 181.11.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is non-negotiable. Fluorinated aromatic amines require careful handling.

-

Hazard Profile: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin, similar to related chloro- and fluoro-aminopyridines. May cause irritation to the skin, eyes, and respiratory system.

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile is suitable), and safety glasses with side shields. Conduct all manipulations in a certified chemical fume hood.

-

Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Room temperature storage is generally acceptable.[5]

References

-

Fier, P. S., & Hartwig, J. F. (2013). Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. Science, 342(6161), 956-960. [Link]

-

Tsukamoto, M., & Nakamura, T. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 114-125. [Link]

-

Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. [Link]

-

Zhou, G., Tian, Y., & Dan, W. (2018). Selective Fluorination of 4-Substituted 2-Aminopyridines and Pyridin-2(1H)-ones in Aqueous Solution. Organic Letters, 20(17), 5348-5351. [Link]

Sources

- 1. CN105669539A - Preparation method of 2-amino-3-fluoropyridine - Google Patents [patents.google.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound - Google Patents [patents.google.com]

Spectroscopic Data of 3-Fluoro-4-(trifluoromethyl)pyridin-2-amine: A Technical Guide

Introduction

3-Fluoro-4-(trifluoromethyl)pyridin-2-amine is a highly functionalized pyridine derivative of significant interest to researchers in medicinal chemistry and materials science. The unique substitution pattern, featuring an electron-donating amino group, a strongly electronegative fluorine atom, and a potent electron-withdrawing trifluoromethyl group, imparts distinct physicochemical properties that are sought after in the design of novel pharmaceuticals and advanced materials.[1][2] A thorough understanding of its structural and electronic characteristics is paramount for its effective application. This technical guide provides an in-depth analysis of the spectroscopic signature of 3-Fluoro-4-(trifluoromethyl)pyridin-2-amine, offering a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The insights herein are intended to empower researchers, scientists, and drug development professionals in their synthetic and analytical endeavors.

Molecular Structure and Spectroscopic Overview

The strategic placement of substituents on the pyridine ring creates a unique electronic environment that is directly reflected in its spectroscopic data. The amino group at the C2 position acts as a strong electron-donating group, while the fluorine at C3 and the trifluoromethyl group at C4 exert powerful electron-withdrawing effects. This electronic push-pull system significantly influences the chemical shifts and coupling constants observed in NMR spectroscopy, the vibrational frequencies in IR spectroscopy, and the fragmentation patterns in mass spectrometry.

Caption: Molecular structure with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of 3-Fluoro-4-(trifluoromethyl)pyridin-2-amine, providing detailed information about the hydrogen, carbon, and fluorine environments within the molecule.

Experimental Protocol: NMR Data Acquisition

Sample Preparation:

-

Dissolve 5-10 mg of 3-Fluoro-4-(trifluoromethyl)pyridin-2-amine in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) for ¹H and ¹³C NMR. For ¹⁹F NMR, an external standard such as CFCl₃ (δ 0.00 ppm) or a secondary standard like trifluorotoluene (δ -63.72 ppm) can be used.

Instrumentation and Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution of coupling patterns.

-

¹H NMR:

-

Pulse Program: Standard single-pulse (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

-

¹³C NMR:

-

Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Spectral Width: 0-180 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: ≥1024, to achieve adequate signal-to-noise for the less sensitive ¹³C nucleus.

-

-

¹⁹F NMR:

-

Pulse Program: Standard single-pulse, proton-decoupled.

-

Spectral Width: A range of approximately 100 ppm, centered around -60 to -150 ppm, is a good starting point.[3]

-

Number of Scans: 64-256.

-

¹H NMR Spectroscopy: Data and Interpretation

The proton NMR spectrum is expected to show three distinct signals: two for the aromatic protons on the pyridine ring and a broad signal for the amine protons.

| Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment | Predicted Coupling Constants (J) Hz |

| ~ 7.8 - 8.0 | Doublet (d) | H6 | ³J(H6-H5) ≈ 5-6 |

| ~ 6.8 - 7.0 | Doublet (d) | H5 | ³J(H5-H6) ≈ 5-6, ⁴J(H5-F) ≈ 1-2 |

| ~ 5.0 - 5.5 | Broad Singlet (br s) | NH₂ | - |

Interpretation:

-

H6 Proton: The proton at the C6 position is adjacent to the ring nitrogen, which is an electron-withdrawing atom, causing a downfield shift. It is expected to appear as a doublet due to coupling with the H5 proton.

-

H5 Proton: The H5 proton is expected to be upfield relative to H6. It will also appear as a doublet from coupling to H6. A smaller, long-range coupling to the fluorine at C3 (a four-bond coupling, ⁴J(H-F)) might also be observed, potentially leading to a doublet of doublets.

-

NH₂ Protons: The amine protons typically appear as a broad singlet due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange with residual water in the solvent. The exact chemical shift is highly dependent on the solvent, concentration, and temperature. Addition of D₂O would cause this signal to disappear, confirming its assignment.

¹³C NMR Spectroscopy: Data and Interpretation

The proton-decoupled ¹³C NMR spectrum will display six distinct signals for the six carbon atoms in the molecule. The carbon signals will be split by the neighboring fluorine atoms (C-F coupling).

| Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Assignment | Predicted Coupling Constants (J) Hz |

| ~ 158 | Doublet (d) | C2 | ²J(C2-F) ≈ 15-25 |

| ~ 148 | Doublet (d) | C3 | ¹J(C3-F) ≈ 240-260 |

| ~ 135 | Doublet of Quartets (dq) | C4 | ²J(C4-F) ≈ 20-30, ²J(C4-CF3) ≈ 30-40 |

| ~ 115 | Doublet (d) | C5 | ³J(C5-F) ≈ 3-5 |

| ~ 145 | Singlet or small doublet | C6 | ⁴J(C6-F) ≈ 0-3 |

| ~ 122 | Quartet (q) | CF₃ | ¹J(C-F) ≈ 270-280 |

Interpretation:

-

C2 and C3: C2, bonded to the amino group, will be significantly influenced by both the nitrogen and the adjacent fluorine, appearing as a doublet due to a two-bond C-F coupling. C3, directly bonded to fluorine, will show a very large one-bond coupling constant (¹J(C-F)).

-

C4: This carbon is coupled to both the fluorine at C3 and the three fluorine atoms of the trifluoromethyl group, leading to a complex doublet of quartets splitting pattern.

-

C5 and C6: These carbons will show smaller long-range couplings to the fluorine atom.

-

CF₃ Carbon: The carbon of the trifluoromethyl group will appear as a quartet due to the one-bond coupling with the three fluorine atoms.

¹⁹F NMR Spectroscopy: Data and Interpretation

¹⁹F NMR is particularly informative for this molecule, with two expected signals corresponding to the two distinct fluorine environments.

| Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment | Predicted Coupling Constants (J) Hz |

| ~ -60 to -65 | Singlet (s) | CF₃ | - |

| ~ -130 to -140 | Singlet or multiplet | C3-F | ⁴J(F-CF3) ≈ 5-15 |

Interpretation:

-

CF₃ Group: The trifluoromethyl group typically appears as a singlet in the proton-decoupled ¹⁹F NMR spectrum in the region of -60 to -65 ppm relative to CFCl₃.[4]

-

C3-Fluorine: The fluorine atom attached to the pyridine ring is expected at a significantly different chemical shift. It may show a long-range coupling to the CF₃ group (a four-bond coupling), which would result in a narrow quartet. The exact chemical shift and coupling will be sensitive to the electronic environment of the pyridine ring.

Caption: Visualization of key proton-proton and proton-fluorine couplings.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in the molecule.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: For a solid sample, the spectrum can be acquired using a KBr (potassium bromide) pellet or as a thin film. For the KBr pellet method, a small amount of the sample is ground with dry KBr and pressed into a transparent disk.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to acquire the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the pure KBr pellet or the empty sample holder is recorded first and subtracted from the sample spectrum.

IR Data and Interpretation

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium, two bands | N-H asymmetric & symmetric stretching |

| 3100 - 3000 | Weak | Aromatic C-H stretching |

| 1640 - 1600 | Strong | N-H scissoring (bending) |

| 1600 - 1450 | Medium-Strong | Pyridine ring C=C and C=N stretching |

| 1350 - 1100 | Very Strong | C-F stretching (CF₃ group) |

| ~1250 | Strong | Aromatic C-F stretching |

| 1330 - 1260 | Medium | Aromatic C-N stretching |

| 900 - 650 | Medium-Strong | Aromatic C-H out-of-plane bending |

Interpretation:

-

N-H Vibrations: The presence of a primary amine is clearly indicated by two distinct bands in the 3450-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretches.[5] A strong N-H scissoring band is also expected around 1640-1600 cm⁻¹.[6]

-

C-F Vibrations: The most intense absorptions in the spectrum are expected to be the C-F stretching vibrations of the trifluoromethyl group, typically appearing as a complex and very strong set of bands in the 1350-1100 cm⁻¹ region.[6] The stretching vibration of the C-F bond on the aromatic ring will also be present, likely around 1250 cm⁻¹.

-

Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring will give rise to a series of bands in the 1600-1450 cm⁻¹ region.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps to confirm its identity and structure.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system such as Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization Method: Electron Ionization (EI) is a common method for volatile compounds and provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization technique suitable for less volatile or thermally labile compounds and often gives a prominent molecular ion or protonated molecule peak.

-

Mass Analyzer: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or ion trap.

MS Data and Interpretation

-

Molecular Ion (M⁺): The molecular weight of 3-Fluoro-4-(trifluoromethyl)pyridin-2-amine (C₆H₄F₄N₂) is 180.03 g/mol . In an ESI-MS spectrum, the protonated molecule [M+H]⁺ at m/z 181.04 would be expected. In an EI-MS spectrum, the molecular ion peak M⁺ at m/z 180.03 should be observed.

-

Key Fragmentation Patterns: Under EI conditions, the molecule is expected to fragment in a predictable manner. Common fragmentation pathways for trifluoromethyl-substituted heterocycles include the loss of the trifluoromethyl radical (•CF₃) or a fluorine atom.

-

[M - CF₃]⁺: Loss of the •CF₃ group (mass 69) would result in a fragment ion at m/z 111.

-

[M - F]⁺: Loss of a fluorine atom (mass 19) could lead to a fragment at m/z 161.

-

Loss of HCN: A common fragmentation pathway for pyridine rings is the loss of hydrogen cyanide (HCN, mass 27), which could occur from the molecular ion or subsequent fragments.

-

Caption: Simplified predicted fragmentation pathway in EI-MS.

Conclusion

The comprehensive spectroscopic analysis of 3-Fluoro-4-(trifluoromethyl)pyridin-2-amine reveals a distinct and informative profile. The interplay of the electron-donating amino group and the electron-withdrawing fluoro and trifluoromethyl substituents creates a unique electronic structure that is readily characterized by NMR, IR, and MS techniques. This guide provides the foundational spectroscopic data and interpretation necessary for researchers to confidently identify, characterize, and utilize this valuable chemical entity in the advancement of pharmaceutical and materials science research. The provided protocols serve as a robust starting point for the acquisition of high-quality spectroscopic data.

References

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (PubMed Central)

- NMR spectral characteristics of fluorocontaining pyridines. (Fluorine notes)

- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (Journal of the American Chemical Society)

- The Journal of Organic Chemistry Ahead of Print.

- Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. (Journal of Agricultural and Food Chemistry)

- Supporting Information for Trifluoromethylation of Aryl and Heteroaryl Halides. (The Royal Society of Chemistry)

- FT-IR spectra of aminopyridines and related compounds.

- Pyridine, 3-fluoro-. (NIST WebBook)

- 3-Chloro-5-(trifluoromethyl)-2-pyridinamine. (PubChem)

- Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. (Journal of Agricultural and Food Chemistry)

- 2-Amino-3-fluoropyridine 97 21717-95-3. (Sigma-Aldrich)

- Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides.

- Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. (CHIMIA)

- 2-Amino-3-fluoropyridine | CAS Number 21717-95-3. (Ossila)

- 3-Chloro-4-(trifluoromethyl)pyridin-2-amine.

- Spectroscopic and Synthetic Profile of 2-Amino-4-(trifluoromethyl)pyridine: A Technical Guide. (Benchchem)

- Synthesis method of 3-fluorine-4-aminopyridine.

- Supplementary Information for N-Heterocyclic Carbene-Catalyzed Silylation of Pyridines. (The Royal Society of Chemistry)

- Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. (Fluorine notes)

- 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-Campho[2,3-c]pyrazoles. (Semantic Scholar)

- Spectroscopic Investigations of 2-Aminopyridine. (TSI Journals)

- 2-Chloro-4-trifluoromethylpyridine. (NIST WebBook)

- Relative Quantum Yield of 2-Aminopyridine. (Edinburgh Instruments)

- Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. (PubMed Central)

- 4-(Trifluoromethoxy)pyridin-2-amine. (PubChem)

- Supporting Information for Direct C-H Trifluoromethylation of Heterocycles. (The Royal Society of Chemistry)

- 2-Fluoro-4-(trifluoromethyl)pyridine >=94%. (Sigma-Aldrich)

- Welcome To Hyma Synthesis Pvt. Ltd. (Hyma Synthesis)

- 19F NMR Chemical Shift Table. (Alfa Chemistry)

- Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. (PubMed Central)

- 4-(Trifluoromethyl)pyridine 97 3796-24-5. (Sigma-Aldrich)

- Stereocontrol on Helical Bimetallic DNA Catalysts with Switchable Enantioselectivity via Dynamic Reaction Distance Regulation. (Journal of the American Chemical Society)

- 4-Amino-2-(trifluoromethyl)pyridine 97 147149-98-2. (Sigma-Aldrich)

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. notes.fluorine1.ru [notes.fluorine1.ru]

- 4. rsc.org [rsc.org]

- 5. tsijournals.com [tsijournals.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

Physical and chemical properties of 2-Amino-3-fluoro-4-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2-Amino-3-fluoro-4-(trifluoromethyl)pyridine (CAS No. 1227514-27-3), a fluorinated pyridine derivative of significant interest in medicinal chemistry and materials science. This document elucidates the compound's structural features, reactivity profile, and provides detailed experimental protocols for its characterization and derivatization. As a key building block, the strategic incorporation of fluorine and a trifluoromethyl group on the 2-aminopyridine scaffold offers unique opportunities to modulate physicochemical properties such as lipophilicity, metabolic stability, and target-binding affinity in drug discovery programs.[1] This guide is intended to be a core resource for researchers leveraging this versatile intermediate in the synthesis of novel bioactive molecules and advanced materials.

Introduction and Significance

2-Amino-3-fluoro-4-(trifluoromethyl)pyridine, also known as 3-Fluoro-4-(trifluoromethyl)pyridin-2-amine, belongs to a class of highly functionalized heterocyclic compounds that are increasingly utilized in the development of pharmaceuticals and agrochemicals.[2][3] The pyridine core is a privileged scaffold in medicinal chemistry, present in numerous approved drugs.[4] The introduction of a fluorine atom at the 3-position and a trifluoromethyl (-CF₃) group at the 4-position profoundly influences the molecule's electronic properties and conformation.

The trifluoromethyl group, a strong electron-withdrawing moiety, can enhance metabolic stability by blocking potential sites of oxidation, increase binding affinity through favorable interactions with protein targets, and improve membrane permeability by increasing lipophilicity. The fluorine atom further modulates the basicity of the pyridine nitrogen and the nucleophilicity of the amino group, offering fine-tuning capabilities for drug design.[5] This unique combination of substituents makes 2-Amino-3-fluoro-4-(trifluoromethyl)pyridine a valuable synthon for accessing novel chemical space.

Physicochemical Properties

The precise experimental determination of all physical properties for 2-Amino-3-fluoro-4-(trifluoromethyl)pyridine is not extensively reported in publicly available literature. The data presented below is a consolidation of information from chemical suppliers and predicted values. Researchers should consider this data as provisional and are encouraged to perform their own characterization.

Table 1: Physicochemical Properties of 2-Amino-3-fluoro-4-(trifluoromethyl)pyridine

| Property | Value | Source(s) |

| CAS Number | 1227514-27-3 | [6][7][8] |

| IUPAC Name | 3-Fluoro-4-(trifluoromethyl)pyridin-2-amine | [7] |

| Molecular Formula | C₆H₄F₄N₂ | [6][7] |

| Molecular Weight | 180.10 g/mol | [6][7] |

| Appearance | White to off-white solid (presumed) | General Knowledge |

| Melting Point | Not reported | - |

| Boiling Point | Not reported | [6] |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, MeOH, DMSO) | General Knowledge |

| Purity (Typical) | ≥97% | [6][7] |

| Storage Conditions | Keep in dark place, inert atmosphere, 2-8°C | [7] |

Spectroscopic Profile

Detailed experimental spectra for 2-Amino-3-fluoro-4-(trifluoromethyl)pyridine are not widely published. The following sections describe the expected spectroscopic characteristics based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule.

-

¹H NMR: The proton spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring and a broad signal for the amino (-NH₂) protons. The chemical shifts and coupling constants will be influenced by the fluorine and trifluoromethyl substituents.

-

¹³C NMR: The carbon spectrum will display six signals corresponding to the six carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.

-

¹⁹F NMR: This is a crucial technique for characterizing this compound. Two distinct signals are expected: one for the fluorine atom on the pyridine ring and another for the trifluoromethyl group. The chemical shift of the CF₃ group is typically found in the range of -60 to -70 ppm (relative to CFCl₃).[9][10][11] The signal for the fluorine atom on the ring will exhibit coupling to adjacent protons.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the N-H stretching of the primary amine (typically in the 3300-3500 cm⁻¹ region), C-N stretching, and vibrations associated with the pyridine ring and the C-F bonds of the trifluoromethyl group.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum (HRMS) should show the molecular ion peak corresponding to the exact mass of C₆H₄F₄N₂.

Chemical Properties and Reactivity

The chemical reactivity of 2-Amino-3-fluoro-4-(trifluoromethyl)pyridine is dictated by the interplay of the nucleophilic amino group and the electron-deficient pyridine ring.

-

Nucleophilicity of the Amino Group: The presence of two strong electron-withdrawing groups (-F and -CF₃) on the pyridine ring significantly reduces the electron density on the exocyclic amino group.[7] This diminished nucleophilicity means that reactions such as N-acylation may require more forcing conditions or highly reactive acylating agents (e.g., acyl chlorides) and potentially stronger, non-nucleophilic bases.[12][13][14][15]

-

Nucleophilic Aromatic Substitution (SₙAr): The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, although the existing substituents are not typical leaving groups. The reactivity of the ring protons towards deprotonation and subsequent functionalization could be a viable synthetic strategy.

-

Suzuki-Miyaura Cross-Coupling: The amino group provides a handle for further functionalization. For instance, the pyridine ring could be halogenated and subsequently used in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction to introduce aryl or heteroaryl substituents.[7][16][17][18]

Sources

- 1. CN105669539A - Preparation method of 2-amino-3-fluoropyridine - Google Patents [patents.google.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 4. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. BJOC - Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission enhancement (AIEE) properties [beilstein-journals.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. X-Ray crystal structure of [Ru3(µ-H)(µ3-anpy)(CO)9](hanpy = 2-anilinopyridine) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 9. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biophysics.org [biophysics.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. m.youtube.com [m.youtube.com]

- 17. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Yoneda Labs [yonedalabs.com]

An In-depth Technical Guide to the Crystal Structure of 3-Fluoro-4-(trifluoromethyl)pyridin-2-amine Derivatives

Abstract

Fluorinated pyridine scaffolds are cornerstones of modern medicinal and materials chemistry, prized for the profound influence that fluorine and fluorinated groups exert on molecular properties such as metabolic stability, binding affinity, and solid-state characteristics.[1][2][3][4] This guide provides a comprehensive technical examination of the crystal structure of 3-fluoro-4-(trifluoromethyl)pyridin-2-amine derivatives. We will delve into the nuanced roles of the fluoro and trifluoromethyl substituents in directing crystal packing, detail the experimental protocols for synthesis and single-crystal X-ray diffraction, and analyze the resultant intra- and intermolecular interactions. This document is intended for researchers, scientists, and drug development professionals seeking to understand and manipulate the solid-state properties of this important class of molecules.

The Foundational Role of Fluorine and Trifluoromethyl Groups in Crystal Engineering

The substitution of hydrogen with fluorine or trifluoromethyl (CF3) groups is a strategic decision in molecular design that dramatically alters the electronic and physical properties of the parent molecule.[2][5] Understanding these effects is paramount to predicting and controlling the crystal structure.

1.1. Electronic and Steric Influence

-

Fluorine: As the most electronegative element, fluorine imparts a strong inductive electron-withdrawing effect. Its small atomic radius allows it to replace hydrogen with minimal steric perturbation.[1][2] This high electronegativity is key to its ability to participate in non-covalent interactions, including weak hydrogen bonds and halogen bonds, which can be pivotal in determining crystal packing.[6]

-

Trifluoromethyl (CF3) Group: The CF3 group is a powerful electron-withdrawing substituent and is significantly more lipophilic than a methyl group.[7] Its introduction can drastically alter the electron density distribution of an aromatic ring, influencing its ability to participate in π-stacking interactions.[8][9] The CF3 group's rotational flexibility and potential for disorder can also present unique challenges and opportunities in crystal engineering.

1.2. Impact on Intermolecular Interactions

The presence of both a single fluorine atom and a CF3 group on the pyridine ring creates a unique electronic landscape. The cumulative electron-withdrawing effects polarize the aromatic system, influencing how molecules interact in the solid state. These interactions are not merely academic; they govern critical pharmaceutical properties such as solubility, dissolution rate, and stability. Key interactions anticipated in the crystal structures of these derivatives include:

-

Hydrogen Bonding: The primary amine (-NH2) group is a potent hydrogen bond donor, while the pyridine nitrogen is a classic acceptor. This often leads to the formation of robust N-H···N synthons, which can form dimers or extended chains.[10]

-

Weak C-H···F and C-H···N interactions: These weaker hydrogen bonds play a crucial role in consolidating the crystal packing.

-

Halogen-based Interactions: Interactions such as C-F···π and F···F contacts, though weak, can collectively provide significant stabilization to the crystal lattice.[6]

-

π-π Stacking: The electron-deficient nature of the fluorinated pyridine ring can lead to electrostatic attraction with electron-rich aromatic systems or influence face-to-face or edge-to-face packing arrangements.

Synthesis and Crystallization

The successful determination of a crystal structure begins with the synthesis of high-purity material and the growth of single crystals of sufficient quality.

2.1. Generalized Synthesis Protocol

The synthesis of fluorinated aminopyridines can be approached through several established routes.[11][12][13] A common strategy involves the construction of the substituted pyridine ring or the late-stage introduction of the amine or fluoro groups.[11][14]

Step-by-Step Generalized Synthesis:

-

Starting Material Selection: A common starting point is a pre-functionalized pyridine ring, such as a di-substituted pyridine containing chloro or methyl groups that can be chemically transformed. For example, 2,3-dichloro-5-(trifluoromethyl)pyridine can be a precursor.[10]

-

Amination: The amine group is often introduced via nucleophilic aromatic substitution. A typical procedure involves heating the chlorinated precursor with a source of ammonia (e.g., aqueous ammonia or ammonia in ethanol) in a sealed vessel under pressure.

-

Fluorination (if necessary): If the fluorine atom is not present in the starting material, selective C-H fluorination can be achieved using specialized reagents, although this often requires careful control of regioselectivity.

-

Purification: The crude product is purified using standard laboratory techniques such as column chromatography on silica gel, followed by recrystallization to obtain material of high purity suitable for crystallization trials.

2.2. Protocol for Single Crystal Growth

Obtaining diffraction-quality single crystals is often the most challenging step. The following methods are commonly employed for small organic molecules.

Method 1: Slow Evaporation

-

Solvent Selection: Dissolve the purified compound in a suitable solvent (or solvent mixture) at a concentration just below saturation. Good starting points include ethanol, methanol, ethyl acetate, or dichloromethane.

-

Preparation: Transfer the solution to a small, clean vial.

-

Evaporation: Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent.

-

Incubation: Place the vial in a vibration-free environment at a constant temperature. Crystals should form over several days to weeks.

Method 2: Vapor Diffusion

-

Setup: Place a small vial containing a concentrated solution of the compound inside a larger, sealed jar.

-

Anti-Solvent: Add a more volatile "anti-solvent" (in which the compound is poorly soluble) to the outer jar.

-

Diffusion: Over time, the anti-solvent vapor will slowly diffuse into the inner vial, gradually reducing the solubility of the compound and inducing crystallization.

Crystal Structure Determination via Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the atomic arrangement within a crystalline solid.[15][16]

3.1. Experimental Workflow

The process from crystal to final structure follows a well-defined path, which can be visualized as follows:

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. nbinno.com [nbinno.com]

- 6. The strength of weak interactions: aromatic fluorine in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Quantitative determination of intermolecular interactions with fluorinated aromatic rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 3-Chloro-5-(trifluoromethyl)pyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis of Fluorinated Amines: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CN101863829A - Synthesis method of 3-fluorine-4-aminopyridine - Google Patents [patents.google.com]

- 15. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 16. excillum.com [excillum.com]

A Senior Application Scientist's Technical Guide to 3-Fluoro-4-(trifluoromethyl)pyridin-2-amine

Introduction: The Strategic Value of a Fluorinated Pyridine Building Block

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of molecular design. The trifluoromethyl group (–CF3) and strategically placed fluorine atoms can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] 3-Fluoro-4-(trifluoromethyl)pyridin-2-amine, identified by its CAS number 1227514-27-3, is a prime example of a highly functionalized building block that offers medicinal and agricultural chemists a versatile platform for innovation.

The unique arrangement of its substituents—an amine group for nucleophilic reactions or amide bond formation, a trifluoromethyl group for modulating electronic properties and increasing lipophilicity, and a fluorine atom that can influence pKa and provide a potential vector for further interactions—makes this compound a valuable intermediate. This guide provides an in-depth overview of its commercial availability, key technical properties, and strategic applications for researchers, scientists, and drug development professionals.

Physicochemical and Safety Profile

Understanding the fundamental properties of a chemical building block is paramount for its effective and safe implementation in any synthetic workflow. The data presented below is consolidated from commercially available safety data sheets (SDS).

Table 1: Core Technical Data for 3-Fluoro-4-(trifluoromethyl)pyridin-2-amine

| Property | Value | Source |

| CAS Number | 1227514-27-3 | |

| Molecular Formula | C₆H₄F₄N₂ | [3] |

| Molecular Weight | 180.10 g/mol | [3] |

| Appearance | Solid (form may vary by supplier) | General Supplier Information |

| Purity | Typically ≥97% | [3] |

| Storage | Keep in a dark place, inert atmosphere, 2-8°C | [4] |

Safety and Handling: A Trustworthy Protocol

As a Senior Application Scientist, I cannot overstate the importance of rigorous safety protocols. The following guidelines are based on GHS classifications and are essential for any laboratory professional handling this compound.

-

Hazard Statements: Based on data for structurally similar compounds, this chemical should be handled as potentially harmful if swallowed, causing skin irritation, and causing serious eye irritation.

-

Precautionary Measures:

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.

-

P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Always consult the specific Safety Data Sheet provided by your supplier before commencing any experimental work. This ensures a self-validating system of safety where the most current information is always at hand.

Commercial Availability and Sourcing

The accessibility of a key building block is a critical logistical consideration for any research program. 3-Fluoro-4-(trifluoromethyl)pyridin-2-amine is available from several specialized chemical suppliers, typically on a research scale (milligrams to grams). For larger quantities, inquiries into custom synthesis or bulk manufacturing are recommended.

Table 2: Selected Commercial Suppliers of 3-Fluoro-4-(trifluoromethyl)pyridin-2-amine

| Supplier | Product/Catalog No. | Purity | Notes |

| BLDpharm | 1227514-27-3 | ≥97% | Offers various pack sizes.[4] |

| AbacipharmTech | AB28356 | N/A | Global chemical supplier.[5] |

| Moldb | M120299 | 97% | Provides pricing for multiple quantities.[3] |

| Combi-Blocks | HB-5690 | N/A | SDS available for download. |

| Sunway Pharm Ltd. | CB72238 | 97% | Offers 1g and 5g quantities. |

Note: Availability and pricing are subject to change. It is advisable to contact suppliers directly for current information.

Synthetic Strategy and Application

Plausible Synthetic Pathways

-

Halogen Exchange: Starting from a chlorinated picoline derivative, a multi-step process involving chlorination and subsequent fluorine exchange is employed.

-

Cyclocondensation: Building the pyridine ring from a smaller, trifluoromethyl-containing building block.

The diagram below illustrates a generalized, plausible workflow for synthesizing this class of compound, providing a logical framework for how such a molecule is constructed.

Caption: Generalized synthetic workflow for TFMP derivatives.

Application in Drug Discovery: A Versatile Synthon

The true value of 3-fluoro-4-(trifluoromethyl)pyridin-2-amine lies in its potential as a versatile synthon. The 2-amino group is a key handle for a variety of coupling reactions, most notably the formation of amides, sulfonamides, and ureas, or for constructing new heterocyclic rings.

Example Experimental Protocol: Amide Coupling (Generalized)

This protocol describes a standard, trustworthy method for coupling the title compound with a carboxylic acid, a fundamental reaction in medicinal chemistry.

-

Reagent Preparation: In a dry, nitrogen-flushed flask, dissolve 3-fluoro-4-(trifluoromethyl)pyridin-2-amine (1.0 eq) and the desired carboxylic acid (1.1 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane or DMF).

-

Activator Addition: Add a suitable coupling agent such as HATU (1.2 eq) or EDC/HOBt (1.2 eq each) to the solution.

-

Base Addition: Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) (2.0-3.0 eq), dropwise to the stirring solution. The causality here is to neutralize the acid formed during the reaction, driving the equilibrium towards product formation.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 2-12 hours).

-

Workup and Purification:

-

Quench the reaction with water or a saturated aqueous solution of NaHCO₃.

-

Extract the product into an organic solvent (e.g., Ethyl Acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

-

The diagram below illustrates this critical synthetic transformation.

Caption: Standard amide coupling reaction workflow.

Conclusion

3-Fluoro-4-(trifluoromethyl)pyridin-2-amine is more than just another chemical in a catalog; it is a strategic tool for researchers aiming to access novel chemical space. Its unique combination of fluorine-containing activating groups and a versatile amino handle provides a direct route to complex molecules with potentially enhanced pharmacological and pesticidal properties. By understanding its commercial availability, handling its specific safety requirements with diligence, and applying it in logical, well-established synthetic protocols, scientists can effectively leverage this building block to accelerate their research and development programs.

References

-

Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 154–171. [Link]

-

Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]

-

MySkinRecipes. (n.d.). Pyridine Derivatives (45). Retrieved January 5, 2026, from [Link]

-

Feng, P., et al. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science, 6(12), 7047-7052. [Link]

-

García-López, V., et al. (2016). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. PubMed Central. [Link]

-

Sandford, G. (2023). Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au. [Link]

-

AbacipharmTech. (n.d.). 3-Fluoro-4-(trifluoromethyl)pyridin-2-amine. Retrieved January 5, 2026, from [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1227514-27-3 | 3-Fluoro-4-(trifluoromethyl)-2-pyridinamine - Moldb [moldb.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. EP3889147A1 - 4-({(2s)-2-[4-{5-chloro-2-[4-(trifluoromethyl)-1h-1,2,3-triazol-1-yl]phenyl}-5-methoxy-2-oxopyridin-1(2h)-yl]butanoyl}-amino)-2-fluorobenzamide acetone and its use - Google Patents [patents.google.com]

An In-depth Technical Guide to the Electron-Withdrawing Effects in 3-Fluoro-4-(trifluoromethyl)pyridin-2-amine

Abstract

This technical guide provides a comprehensive analysis of the potent electron-withdrawing effects inherent to the molecular architecture of 3-Fluoro-4-(trifluoromethyl)pyridin-2-amine. This specialized heterocyclic amine is of significant interest to researchers and professionals in drug discovery and medicinal chemistry due to the unique electronic properties imparted by its substituents. The strategic placement of a fluorine atom at the 3-position and a trifluoromethyl group at the 4-position of the 2-aminopyridine scaffold creates a profoundly electron-deficient aromatic system. This guide will delve into the synergistic impact of these two powerful electron-withdrawing groups on the molecule's reactivity, acidity, and overall chemical behavior. We will explore the underlying principles of inductive and resonance effects, supported by quantitative data, detailed experimental protocols for synthesis and characterization, and illustrative diagrams to provide a thorough resource for professionals in the field.

Introduction: The Strategic Importance of Fluorination in Pyridine Scaffolds

The incorporation of fluorine and trifluoromethyl groups into organic molecules is a cornerstone of modern medicinal chemistry. These modifications can dramatically alter a compound's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[1] The pyridine ring, a privileged structure in numerous biologically active compounds, is a frequent target for such strategic fluorination.[2]

3-Fluoro-4-(trifluoromethyl)pyridin-2-amine is a compelling case study in the power of targeted fluorination. The convergence of an amino group (an electron-donating group) with two strong electron-withdrawing substituents on the pyridine ring results in a unique electronic landscape. This guide will dissect the individual and combined effects of the 3-fluoro and 4-trifluoromethyl groups, providing a detailed understanding of their influence on the molecule's chemical properties and its potential as a versatile building block in the synthesis of novel therapeutics and agrochemicals.[3][4]

The Electron-Withdrawing Powerhouse: A Tale of Two Substituents

The profound electron-withdrawing nature of 3-Fluoro-4-(trifluoromethyl)pyridin-2-amine stems from the distinct electronic properties of its two key substituents: the fluorine atom and the trifluoromethyl group.

The Inductive Effect of the 3-Fluoro Substituent

Fluorine is the most electronegative element, and its presence on the pyridine ring exerts a strong electron-withdrawing inductive effect (-I). This effect involves the polarization of the sigma (σ) bond between the carbon and fluorine atoms, pulling electron density away from the aromatic ring. While fluorine also possesses lone pairs that can participate in a +M (mesomeric or resonance) effect, its inductive effect is generally considered to be dominant in deactivating the ring towards electrophilic attack.[5]

The Potent Inductive and Hyperconjugative Effects of the 4-Trifluoromethyl Group

The trifluoromethyl (-CF3) group is one of the most powerful electron-withdrawing groups used in organic chemistry.[6] Its potent -I effect is a result of the cumulative electronegativity of the three fluorine atoms. This strong inductive pull significantly reduces the electron density of the pyridine ring. Additionally, the C-F bonds can engage in hyperconjugation, further delocalizing electron density away from the ring and enhancing its electron-deficient character.

Synergistic Effects on the Pyridine Ring

The combination of the 3-fluoro and 4-trifluoromethyl groups creates a highly electron-poor pyridine ring. This has several important consequences:

-

Reduced Basicity: The electron-withdrawing nature of the substituents significantly decreases the electron density on the pyridine nitrogen, making it a much weaker base compared to unsubstituted pyridine. This is reflected in a lower pKa value for the conjugate acid.

-

Altered Reactivity: The electron-deficient ring is deactivated towards electrophilic aromatic substitution and activated towards nucleophilic aromatic substitution (SNAr). The fluorine atom at the 3-position can potentially act as a leaving group in SNAr reactions.

-

Enhanced Lipophilicity: The trifluoromethyl group, in particular, significantly increases the lipophilicity of the molecule, which can improve its ability to cross biological membranes.[1][6]

-

Increased Metabolic Stability: The strong carbon-fluorine bonds in the trifluoromethyl group are resistant to metabolic degradation, often leading to a longer biological half-life for molecules containing this moiety.[1][6]

Quantitative Assessment of Electron-Withdrawing Effects: Hammett Constants

| Substituent | Position on Pyridine | Typical Hammett Constant (σp) | Expected Effect on 3-Fluoro-4-(trifluoromethyl)pyridin-2-amine |

| -F | 3 | +0.06 | Strong inductive withdrawal (-I), weak resonance donation (+M). Overall electron-withdrawing. |

| -CF3 | 4 | +0.54 | Very strong inductive withdrawal (-I) and hyperconjugation. Strongly electron-withdrawing. |

| -NH2 | 2 | -0.66 | Strong electron-donating effect through resonance (+M). |

Note: Hammett constants are typically measured for benzoic acid derivatives and can vary depending on the specific reaction and aromatic system. The values presented here are for general comparison.

The large positive σp value for the trifluoromethyl group highlights its powerful electron-withdrawing nature. The fluorine atom's effect is more modest but still contributes to the overall electron deficiency of the ring. The electron-donating amino group partially counteracts these effects, particularly at the ortho and para positions relative to it.

Synthesis and Characterization

Proposed Synthetic Pathway

Caption: Proposed synthetic workflow for 3-Fluoro-4-(trifluoromethyl)pyridin-2-amine.

Detailed Experimental Protocol (Proposed)

Step 1: Trifluoromethylation of a suitable pyridine precursor.

A common method for introducing a trifluoromethyl group is through a copper-mediated reaction.[7] For instance, starting with a 4-iodopyridine derivative, one could perform a trifluoromethylation using a reagent like (trifluoromethyl)trimethylsilane in the presence of a copper(I) salt.

-

To a dry, nitrogen-flushed flask, add the 4-iodopyridine precursor, copper(I) iodide, and a fluoride source (e.g., potassium fluoride).

-

Add a suitable solvent such as DMF or NMP.

-

Slowly add (trifluoromethyl)trimethylsilane at room temperature.

-

Heat the reaction mixture to the appropriate temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction, quench with aqueous ammonia, and extract the product with an organic solvent.

-

Purify the resulting 4-(trifluoromethyl)pyridine intermediate by column chromatography.

Step 2: Fluorination of the 4-(trifluoromethyl)pyridine intermediate.

Step 3: Amination of the 3-fluoro-4-(trifluoromethyl)pyridine intermediate.

If a suitable precursor with a leaving group at the 2-position (e.g., 2-chloro-3-fluoro-4-(trifluoromethyl)pyridine) is synthesized, amination can be achieved through nucleophilic aromatic substitution.

-

Dissolve the 2-halo-3-fluoro-4-(trifluoromethyl)pyridine intermediate in a suitable solvent such as DMSO or NMP.

-

Add a source of ammonia, such as aqueous ammonia or an ammonia equivalent.

-

Heat the reaction mixture in a sealed vessel to the required temperature (e.g., 100-150 °C).

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent.

-

Purify the final product, 3-Fluoro-4-(trifluoromethyl)pyridin-2-amine, by column chromatography or recrystallization.

Characterization: Predicted Spectroscopic Data